Eprazinone dihydrochloride, chemically known as 3-[4-(2-ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride, is a synthetic compound studied for its potential therapeutic properties. [] While its pharmacological applications fall outside the scope of this report, its chemical structure and properties have been investigated in various scientific research contexts.
The synthesis of eprazinone dihydrochloride involves several key steps:
In industrial settings, larger reactors are used to scale up production while maintaining strict control over reaction parameters to ensure optimal yield and quality .
Eprazinone dihydrochloride exhibits a complex molecular structure characterized by:
Eprazinone dihydrochloride is involved in several significant chemical reactions:
The mechanism of action for eprazinone dihydrochloride primarily revolves around its pharmacological effects:
The physical and chemical properties of eprazinone dihydrochloride include:
These properties highlight both its potential therapeutic applications and challenges related to formulation.
Eprazinone dihydrochloride has several scientific applications:
The foundational synthesis of Eprazinone (chemical name: 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one) was established in U.S. Patent 3,448,192, which details the condensation of 1-(2-ethoxy-2-phenylethyl)piperazine with 2-methyl-3-chloropropiophenone under reflux conditions. This reaction employed anhydrous solvents like toluene or xylene at temperatures of 110-130°C for 8-12 hours, achieving yields of 65-70% for the free base. Subsequent dihydrochloride salt formation utilized concentrated hydrochloric acid in anhydrous ethanol or diethyl ether, yielding a crystalline product with a melting point of 160°C [1] [3].
Key process characteristics included:
Table 1: Original Synthesis Parameters from U.S. Patent 3,448,192
| Component | Role | Reaction Parameters | Yield Impact |
|---|---|---|---|
| 1-(2-Ethoxy-2-phenylethyl)piperazine | Nucleophile | 1.1 molar equivalents | Critical for completion |
| 2-Methyl-3-chloropropiophenone | Electrophile | Reflux at 120°C, 10 hours | Lower temperatures reduce conversion |
| Anhydrous toluene | Solvent | Boiling point: 110°C | Prevents hydrolysis |
| Ethanol/HCl | Salt formation | 0-5°C crystallization | 95% salt purity post-crystallization |
Limitations of this route included moderate enantiocontrol due to the chiral center at the 2-phenylethyl moiety, which was unresolved in early processes. Post-1960s adaptations replaced toluene with high-boiling ketones (e.g., methyl isobutyl ketone) to reduce reaction times to 4-6 hours, though this introduced challenges in solvent removal prior to salt formation [1] [3].
Contemporary syntheses of Eprazinone dihydrochloride leverage catalytic phase-transfer methods and flow chemistry to enhance efficiency. A notable advancement involves the use of solid-supported piperazines (e.g., resin-bound 1-(2-ethoxy-2-phenylethyl)piperazine), which facilitates the purification of intermediates via filtration, eliminating cumbersome extraction steps. This method achieves yields exceeding 85% for the free base with ≥98% HPLC purity [2] [4].
Lipid nanoparticle (LNP) encapsulation techniques—adapted from mRNA delivery systems—utilize ionizable tertiary amines in Eprazinone’s piperazine core for pH-dependent self-assembly. These formulations employ phospholipids (e.g., DSPC), cholesterol, and PEG-lipids in molar ratios optimized for encapsulation. Key innovations include:
Table 2: Modern Optimization Approaches for Eprazinone Analogues
| Strategy | Key Innovation | Impact on Synthesis | Reference Application |
|---|---|---|---|
| Solid-supported reagents | Polymer-bound piperazine | Simplifies intermediate purification | Reduced diastereomer formation |
| Flow chemistry | Continuous reaction at 150°C | Cuts reaction time to 2 hours | Enhanced thermal control |
| LNP encapsulation | pH-driven self-assembly | Achieves >90% drug loading | Targets hepatic delivery |
| Chromatographic resolution | Chiral stationary phases | >99% ee for single enantiomer | Mitigates diastereomer issues |
Additionally, microwave-assisted synthesis reduces condensation times to 30-45 minutes at 150°C while maintaining yields at 80-82%. This approach is particularly advantageous for generating piperazine libraries for structure-activity relationship (SAR) studies [2].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: